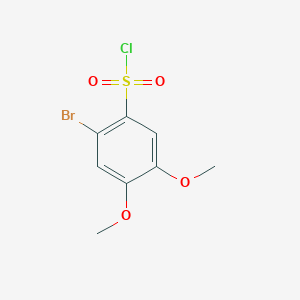

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride

Übersicht

Beschreibung

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride is a compound that is structurally related to the class of benzenesulfonyl chlorides, which are characterized by a sulfonyl chloride group attached to a benzene ring. Although the provided papers do not directly discuss 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride, they offer insights into similar compounds that can help infer some of its properties and behaviors.

Synthesis Analysis

The synthesis of benzenesulfonyl chlorides typically involves the sulfonation of a benzene derivative followed by chlorination. The papers provided do not detail the synthesis of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride specifically, but they do discuss related compounds, such as 2-methylbenzenesulfonyl chloride and bromide . These insights suggest that the synthesis of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride would likely follow a similar pathway, with specific attention to the protection of the methoxy groups during the sulfonation and chlorination steps.

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chlorides can be analyzed using spectroscopic methods and computational chemistry. The second paper provides a detailed spectroscopic analysis (FTIR, FT-Raman) and molecular structure analysis based on DFT calculations for P-bromobenzene sulfonyl chloride . This analysis includes vibrational assignments, molecular geometry, and electronic properties. By analogy, 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride would likely exhibit similar spectroscopic features, with shifts in vibrational frequencies due to the presence of methoxy groups and the bromine atom.

Chemical Reactions Analysis

The reactivity of benzenesulfonyl chlorides is influenced by the substituents on the benzene ring. The first paper discusses the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide in water-rich H2O-dioxane mixtures . The study found that the kind of halogen (chloride or bromide) significantly affects the hydrolysis kinetics. This suggests that the bromine in 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride would also influence its reactivity in hydrolysis and other chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chlorides are determined by their molecular structure. The second paper's analysis of P-bromobenzene sulfonyl chloride using NBO and HOMO-LUMO analysis provides insights into the stability and charge distribution within the molecule . The MEP map indicates the presence of negative potential sites on the oxygen atoms, which is a common feature of sulfonyl chlorides. For 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride, the methoxy groups would contribute electron-donating effects, potentially affecting the compound's physical properties, such as solubility and melting point, as well as its chemical reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Sulfur-Functionalized Quinones

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride has been utilized in the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene. This leads to the formation of various bromination products, including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. The compound is then converted into new sulfur-containing quinone derivatives, offering potential applications in various fields of organic synthesis and material science (Aitken, Jethwa, Richardson, & Slawin, 2016).

Development of Heavy Metal Sensors

This chemical is integral in synthesizing molecules like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide), which are then used to fabricate highly sensitive and selective sensors for heavy metals such as cobalt ions. These sensors have demonstrated high sensitivity and long-term stability, indicating their potential in environmental and healthcare applications for detecting toxic pollutants (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).

Role in Hydrolysis Studies

The compound has been a subject of study in hydrolysis reactions. Research on the hydrolysis of related compounds, such as 2-methylbenzenesulfonyl chloride, in water-rich H2O-dioxane mixtures, helps understand the structural and energy parameters influencing hydrolysis. These insights are crucial for understanding reaction mechanisms and designing more efficient chemical processes (Ivanov, Kislov, & Gnedin, 2004).

Synthesis of Sulfones

The compound is used in the Mn(OAc)3-promoted oxidative coupling of 1,4-dimethoxybenzenes with sodium and lithium sulfinates. This process enables the synthesis of various sulfones at room temperature, highlighting its role in facilitating mild and efficient synthesis pathways (Liang, Ren, & Manolikakes, 2017).

Wirkmechanismus

Target of Action

It’s known that benzene derivatives typically interact with various biological targets, often involving electrophilic aromatic substitution .

Mode of Action

The mode of action of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can influence various biochemical pathways through their interactions with different biological targets .

Result of Action

Benzene derivatives can have various effects at the molecular and cellular level, often depending on their specific interactions with biological targets .

Safety and Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle “2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride” with appropriate safety precautions, including wearing protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

2-bromo-4,5-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBLMSQDINTCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407104 | |

| Record name | 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride | |

CAS RN |

51072-64-1 | |

| Record name | 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)

acetic acid](/img/structure/B1309539.png)

![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)